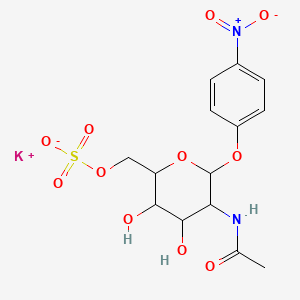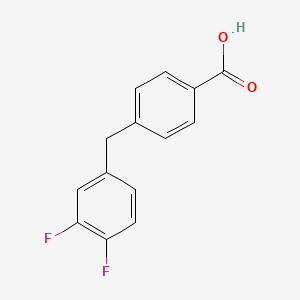
Aranotin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aranotin is a mycotoxin with a central epithiodiketopiperazin unit, isolated from the fungus Aspergillus terreus and Arachniotus aureus . It exhibits strong antiviral activity, particularly against RNA viruses such as polio, coxsackie, rhino, and parainfluenza viruses . This compound has also shown potential as a promising inhibitor of SARS-CoV-2 replication .
Méthodes De Préparation
Aranotin is a naturally occurring compound and has not yet been synthesized through total synthesis . It is typically isolated from fungal sources such as Aspergillus terreus and Arachniotus aureus . The isolation process involves culturing the fungi and extracting the compound using various solvents and purification techniques .
Analyse Des Réactions Chimiques
Aranotin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the epithiodiketopiperazin unit.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions . The major products formed from these reactions are typically derivatives of this compound with modified functional groups .
Applications De Recherche Scientifique
Aranotin has a wide range of scientific research applications, including:
Mécanisme D'action
Aranotin exerts its effects by inhibiting viral RNA synthesis. It strongly binds to the Nsp15 viral protein, which is essential for the replication of RNA viruses . By inhibiting this protein, this compound effectively prevents the replication of the virus, thereby exhibiting its antiviral properties .
Comparaison Avec Des Composés Similaires
Aranotin belongs to the class of thiodiketopiperazines, which are cyclic peptides with broad biological activity . Similar compounds include:
Acetylthis compound: Another mycotoxin isolated from Arachniotus aureus and Aspergillus terreus, with similar antiviral properties.
Gliotoxin: A thiodiketopiperazine with strong immunosuppressive and antimicrobial properties.
Verruculogen: Another thiodiketopiperazine with neurotoxic properties.
This compound is unique due to its strong binding affinity to the Nsp15 viral protein and its potential as a SARS-CoV-2 replication inhibitor .
Propriétés
Formule moléculaire |
C20H18N2O7S2 |
|---|---|
Poids moléculaire |
462.5 g/mol |
Nom IUPAC |
(16-hydroxy-2,13-dioxo-8,19-dioxa-23,24-dithia-3,14-diazahexacyclo[10.10.2.01,14.03,12.04,10.015,21]tetracosa-6,9,17,20-tetraen-5-yl) acetate |
InChI |
InChI=1S/C20H18N2O7S2/c1-10(23)29-14-3-5-28-9-12-7-20-17(25)21-15-11(8-27-4-2-13(15)24)6-19(21,30-31-20)18(26)22(20)16(12)14/h2-5,8-9,13-16,24H,6-7H2,1H3 |
Clé InChI |
HXWOWBFXYUFFKS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1C=COC=C2C1N3C(=O)C45CC6=COC=CC(C6N4C(=O)C3(C2)SS5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[35-(4-Formyl-1,3-thiazol-2-yl)-8-hydroxy-18-[hydroxy(phenyl)methyl]-7,22-dimethyl-11,13,20,27-tetraoxo-4,16,23,30,40-pentathia-10,12,19,26,36,41,42,43,44,45-decazaoctacyclo[36.2.1.12,5.114,17.121,24.128,31.06,10.032,37]pentatetraconta-1(41),2,5(45),14,17(44),21,24(43),28,31(42),32(37),33,35,38-tridecaen-25-yl]acetamide](/img/structure/B12093083.png)

![{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(1-methoxypropan-2-yl)amine](/img/structure/B12093093.png)

![2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol](/img/structure/B12093119.png)

![2-{[(Benzyloxy)carbonyl]amino}-3-(pyrazol-1-YL)propanoic acid](/img/structure/B12093127.png)






![2-[[1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-hydroxyphosphoryl]amino]propanoic acid](/img/structure/B12093165.png)
